Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its quinolinone core is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and diverse pharmacological applications of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives. We will explore various synthetic methodologies, delve into the functionalization of the quinolinone ring system, and present a comprehensive overview of its promising anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The quinoline ring system is a fundamental motif in a vast array of natural products and synthetic compounds with significant pharmacological properties. The introduction of an oxo group at the C-2 position to form the 2-oxo-1,2-dihydroquinoline (or carbostyril) core further enhances the biological activity profile of these molecules. Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of a multitude of derivatives with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] Its structural features, including the presence of an ester group at the C-3 position and a reactive N-H group, provide multiple points for chemical modification, allowing for the generation of extensive compound libraries for drug discovery programs.[2]
The efficient synthesis of the title compound is crucial for its subsequent derivatization and biological evaluation. Several methods have been reported, with the classical approach being the condensation of an appropriate aniline derivative with a malonic ester.
A widely employed and straightforward method for the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-aminobenzaldehyde with diethyl malonate.[1] This reaction is typically catalyzed by a base, such as piperidine, and proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization.
A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2–3 minutes.[1] Subsequently, ethanol (30 mL) is added, and the reaction mixture is heated under reflux for 2 hours.[1] After cooling, the mixture is poured into water and neutralized with dilute hydrochloric acid. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as colorless crystals.[1] This method offers a good yield of approximately 76%.[1]
While the above method is effective, alternative strategies have been explored to improve yields, reduce reaction times, and employ more environmentally friendly conditions. One such approach involves the condensation of anilines with triethyl methanetricarboxylate. This method has been adapted for industrial-scale production, with a focus on minimizing the formation of byproducts by controlling the water content in the reagents. Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing quinoline derivatives, often leading to higher yields in shorter reaction times.[3]
The chemical versatility of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate makes it an ideal scaffold for generating diverse chemical entities. The primary sites for functionalization are the N-1 position of the quinoline ring, the ester group at C-3, and the aromatic ring.
The nitrogen atom in the 2-oxo-quinoline ring can be readily alkylated or arylated to introduce various substituents. This modification is crucial for modulating the biological activity of the resulting derivatives. For instance, N-alkylation has been shown to influence the anticancer potency of these compounds.
The benzene portion of the quinoline ring is susceptible to electrophilic substitution reactions, typically occurring at positions 5 and 8.[5][6] Functionalization at these positions can significantly impact the pharmacological properties of the molecule. Nucleophilic aromatic substitution is less common but can occur on activated quinoline rings.
The 2-oxo-quinoline scaffold can participate in cycloaddition reactions to form more complex heterocyclic systems. For example, Diels-Alder reactions involving aza-o-quinone methides derived from quinolines can lead to the formation of fused polycyclic structures.[7][8]
Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
The 2-oxo-quinoline core is a prominent feature in several anticancer agents. Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have been extensively investigated for their antiproliferative effects against various cancer cell lines.
The quinoline scaffold is the backbone of several important antibacterial drugs. Derivatives of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate have also been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. While some derivatives have shown low to moderate activity, this area remains an active field of research for the development of new anti-infective agents.[4]
The structural features of 2-oxo-quinolines make them suitable candidates for interacting with the active sites of various enzymes.
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the discovery of a wide range of derivatives with significant pharmacological potential. The demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities of these compounds underscore the importance of the 2-oxo-quinoline scaffold in drug discovery.
The continued exploration of the chemical space around the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate core holds great promise for the discovery of next-generation therapeutic agents to address unmet medical needs.
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3228. [Link]
-
Ukrainets, I. V., Gorokhova, O. V., Andreeva, K. V., & Golik, M. Y. (2018). «GREEN» SYNTHESIS OF ETHYL 4-HYDROXY-2-OXO- 1,2-DIHYDROQUINOLINE-3-CARBOXYLATES. Zhurnal Orhanichnoi ta Farmatsevtychnoi Khimii, 16(3(63)), 24-30. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1489–1501. [Link]
-
Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Zahar, M. I. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 88. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Sayed, M. A.-A., & El-Kashef, H. S. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 156, 567–580. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2022). Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones. The Journal of Organic Chemistry, 87(20), 13685–13696. [Link]
-
Al-Omary, F. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620–634. [Link]
-
The Organic Chemistry Tutor. (2020, October 31). Reactions of Quinoline [Video]. YouTube. [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A.-A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(17), 3959. [Link]
-
El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
-
Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 41–49. [Link]
-
Wikipedia contributors. (2024, January 23). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Moody, C. J., & Taylor, R. J. (1989). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 721–729. [Link]
-
Shaabani, A., Soleimani, E., & Maleki, A. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(1), 329–337. [Link]
-
Lee, H., Lee, J., Park, J. E., Kim, S., & Park, H. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3847–3850. [Link]
-
Kumar, A., & Kumar, S. (2018). Diels-Alder reaction-based quinoline synthesis using aqueous SDS surfactant. Tetrahedron Letters, 59(32), 3125–3128. [Link]
-
Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 17(23), 6525–6528. [Link]
-
Kumar, A., & Kumar, S. (2020). Results of Antimicrobial activity IC50 was calculated and tabulated in... ResearchGate. [Link]
-
El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Experimental and Therapeutic Medicine, 22(6), 1419. [Link]
-
El-Mernissi, R., Douah, E., Aouad, M. R., Al-Ghamdi, A. M., & El-Sayed, M. A.-A. (2022). 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation Studies. Journal of the Mexican Chemical Society, 66(1), 79–94. [Link]
-
Kumari, S., Singh, R. K., & Singh, P. K. (2022). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences, 84(4), 1070-1078. [Link]
-
Organic Chemistry Explained. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved February 7, 2026, from [Link]
-
G. M. P. (2023, May 22). Quinolones. StatPearls - NCBI Bookshelf. [Link]
- Hennequin, L. F. A., Thomas, A. P., & Johnstone, C. (2003). U.S. Patent No. 6,630,489. Washington, DC: U.S.
-
El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
-
Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American Family Physician, 65(3), 455–464. [Link]
- Joule, J. A., & Mills, K. (2010). Chapter 7: Quinolines and Isoquinolines. In Heterocyclic Chemistry (5th ed.). Wiley.
-
Kumar, A., & Kumar, S. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(19), 6543. [Link]
-
El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2020). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 25(17), 3959. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54684458, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved February 7, 2026, from [Link].
-
de Oliveira, R. B., de Oliveira, T. M., & de Oliveira, A. B. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Heterocyclic Chemistry, 53(6), 2006–2013. [Link]
-
Kumar, A., & Kumar, S. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(14), 5434–5472. [Link]
-
Stankova, I., Stoyanova, M., & Stoyanov, N. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 795. [Link]
-
Khalil, A. A., Abdel-Hamide, S. G., Al-Obaid, A. M., & El-Subbagh, H. I. (2003). Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs. Archiv der Pharmazie, 336(2), 95–103. [Link]
-
Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 41–49. [Link]
-
Torres, E., Vásquez-Mayorga, M., Rodriguez, J. A., & Theoduloz, C. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(18), 8176–8188. [Link]
-
El-Sayed, M. A.-A., & Al-Ghamdi, A. M. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(11), 3228. [Link]
-
Larik, F. A., Saeed, A., Channar, P. A., & Ismail, H. (2016). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the Chinese Chemical Society, 63(10), 837–843. [Link]
-
El-Sayed, M. A.-A., Al-Ghamdi, A. M., & El-Emam, A. A. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 12(11), 1913–1927. [Link]
-
Varma, R. S. (2012). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. JETIR, 1(1), 1-4. [Link]
-
Szymański, P., Mikstacka, R., & Sobiak, S. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5296. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Al-Otaibi, R. M. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Molecules, 29(16), 3795. [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]
-
da Silva, A. D., de Andrade, C. A., & de Souza, M. V. N. (2018). Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Journal of the Brazilian Chemical Society, 29(9), 1932-1941. [Link]
-
Wünsch, B., & Höfner, G. (2015). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. Bioorganic & Medicinal Chemistry, 23(15), 4198–4208. [Link]